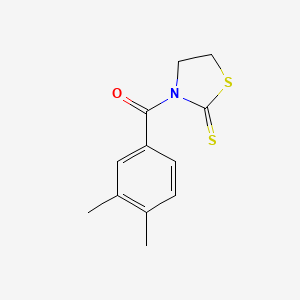

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (DMBT) is an organic compound with a wide range of applications in the scientific and pharmaceutical worlds. It is a derivative of thiazolidine and contains a methyl group attached to the carboxylic acid group. The compound has been extensively studied for its unique properties, including its ability to act as a catalyst in a variety of reactions and its potential as a drug delivery agent.

Wissenschaftliche Forschungsanwendungen

Chemical Interactions and Reactions

Reactions with Azirines

Research shows that 1,3-thiazolidine-2-thione reacts with azirines, such as 3-(dimethylamino)-2H-azirines, leading to the formation of perhydroimidazo[4,3-b]thiazole-5-thiones and N-alkyl-N′,N′-dimethylthioureas. These reactions are influenced by the solvent used and temperature conditions (Ametamey et al., 1986).

Crystal and Molecular Structures

Studies on crystal and molecular structures of derivatives, like 4-Phenyl-1,3-thiazolidine-2-thiones, reveal information on hydrogen bonding and dimer formation, contributing to our understanding of molecular interactions in these compounds (Kunimoto et al., 2002).

Tautomeric Equilibrium Studies

Research exploring the tautomeric equilibrium of thione/thiol forms of 1,3-thiazolidine-2-thione provides insights into the predominance of the thione tautomer in the solid state and the influence of solvents and temperature on this equilibrium (Abbehausen et al., 2012).

Synthesis Techniques

Techniques for synthesizing various compounds using 1,3-thiazolidine-2-thione derivatives have been developed. For instance, a method using 3-dimethylphosphonoacetyl-1,3-thiazolidine-2-thione (DMPATT) as a bridging reagent has been effective for producing αβ-unsaturated carboxylic acid amides (Nagao et al., 1984).

Molecular Interaction and Structural Analysis

Crystal Structure Analysis

The crystal structure analysis of certain derivatives, like the title compound C12H13ClF3NOS2, prepared by condensation reactions involving 1,3-thiazolidine-2-thione, offers valuable data on molecular conformation and tautomeric states (Sun et al., 2006).

Molecular and Spectroscopic Characterization

Studies involve the characterization of metal complexes containing 1,3-thiazolidine-2-thione, examining aspects like ligand coordination and molecular geometry (Bell et al., 2001).

Biological and Pharmacological Research

Immunomodulatory Effects

Investigation of goitrogenic derivatives from Brassicales taxa, including 1,3-thiazolidine-2-thione derivatives, provides insights into their cytotoxicity and immunomodulatory potential (Radulović et al., 2017).

Synthesis of Gold(I) Complexes

The synthesis and cytotoxic activity of gold(I) complexes using 3-benzyl-1,3-thiazolidine-2-thione as ligands contribute to the understanding of the pharmacological properties of these compounds (Chaves et al., 2014).

Wirkmechanismus

Target of Action

It’s known that similar compounds can interact with various receptors, including sweet, bitter, and umami taste receptors . These receptors play a crucial role in food acceptance and rejection in humans .

Mode of Action

It’s worth noting that certain benzoyl analogues can elicit different taste sensations . For instance, the 3,4-dimethylbenzoyl analogue is reported to be intensely bitter, then very sweet .

Biochemical Pathways

It’s known that taste sensations are mediated by complex biochemical pathways involving various receptors and signaling molecules .

Result of Action

The compound’s ability to elicit different taste sensations suggests that it may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-8-3-4-10(7-9(8)2)11(14)13-5-6-16-12(13)15/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHZSPFOAMEDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCSC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)